Product packaging for Tolnaftate-d7(Cat. No.:)

Tolnaftate-d7

Cat. No.: B583398
M. Wt: 314.5 g/mol
InChI Key: FUSNMLFNXJSCDI-BTSZWIDXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tolnaftate-d7 is intended for use as an internal standard for the quantification of tolnaftate by GC- or LC-MS. Tolnaftate is a thiocarbamate antifungal agent. It is active against clinical isolates of the dermatophytes T. rubrum, T. mentagraphytes, T. verrucosum, E. floccosum, and M. canis (MIC50s = 50, 100, 6, 50, and 50 ng/ml, respectively), as well as 18 additional yeast and filamentous fungi species (MIC = 0.003-0.8 µg/ml). Tolnaftate also reduces aflatoxin production in A. parasiticus in a concentration-dependent manner. It inhibits squalene epoxidase with an IC50 value of 12.5 µg/ml in a cell-free assay.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NOS B583398 Tolnaftate-d7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl) N-methyl-N-(3-methylphenyl)carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3/i3D,4D,7D,8D,10D,11D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSNMLFNXJSCDI-BTSZWIDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])OC(=S)N(C)C3=CC=CC(=C3)C)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tolnaftate-d7: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical structure, properties, and analytical applications of the deuterated antifungal agent, Tolnaftate-d7.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the topical antifungal agent Tolnaftate. Designed for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and key experimental protocols related to this compound. The inclusion of a deuterated internal standard is critical for accurate bioanalytical quantification, and this guide offers the foundational information necessary for its application in research and development.

Core Chemical and Physical Properties

This compound is a synthetic thiocarbamate and a deuterated form of Tolnaftate. The deuterium labeling on the naphthalene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Tolnaftate in various biological matrices.[1][2][3]

PropertyValueReference
Chemical Name O-(2-naphthalen-d7-yl) N-methyl-N-(3-methylphenyl)-carbamothioic acid ester[1][2]
Molecular Formula C₁₉H₁₀D₇NOS[1][2]
Formula Weight 314.5 g/mol [1][2]
CAS Number 1329835-64-4[1][2]
Appearance Solid[1]
Purity >99% deuterated forms (d₁-d₇)[1][2]
Solubility Soluble in Acetonitrile, DMSO, Methanol[1][2]
SMILES CN(C1=CC(C)=CC=C1)C(OC2=C([2H])C3=C([2H])C([2H])=C([2H])C([2H])=C3C([2H])=C2[2H])=S[1]
InChI Key FUSNMLFNXJSCDI-BTSZWIDXSA-N[1][2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Tolnaftate, and by extension this compound, exerts its antifungal activity by targeting a key enzyme in the fungal cell membrane biosynthesis pathway. It is a non-competitive inhibitor of squalene epoxidase, which is crucial for the conversion of squalene to 2,3-oxidosqualene. This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately fungal cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps Disrupted_Membrane Disrupted Fungal Cell Membrane Tolnaftate Tolnaftate / this compound Tolnaftate->Squalene Inhibits Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Figure 1: Mechanism of action of Tolnaftate.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Deuteration of 2-Naphthol

This step is based on methods for deuterating aromatic compounds using deuterated water under high temperature and pressure.

  • Materials: 2-naphthol, Deuterium oxide (D₂O, 99.8 atom % D), Platinum(IV) oxide (PtO₂) catalyst.

  • Procedure:

    • In a high-pressure stainless-steel reactor, combine 2-naphthol and a catalytic amount of PtO₂.

    • Add a significant excess of D₂O to the reactor.

    • Seal the reactor and heat to a temperature of approximately 250 °C with stirring for 12-24 hours. The pressure will increase due to the heating of the D₂O.

    • After cooling, the reaction mixture is extracted with an organic solvent such as ethyl acetate.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The resulting deuterated 2-naphthol (2-naphthol-d7) can be purified by column chromatography on silica gel. The extent of deuteration should be confirmed by mass spectrometry and ¹H NMR.

Step 2: Synthesis of this compound

  • Materials: 2-naphthol-d7, N-methyl-N-(3-tolyl)thiocarbamoyl chloride, a non-nucleophilic base (e.g., pyridine or triethylamine), and an aprotic solvent (e.g., anhydrous tetrahydrofuran (THF) or dichloromethane).

  • Procedure:

    • Dissolve 2-naphthol-d7 in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the non-nucleophilic base to the solution and stir.

    • Slowly add a solution of N-methyl-N-(3-tolyl)thiocarbamoyl chloride in the same solvent to the reaction mixture at room temperature.

    • Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

    • The crude this compound is then purified by recrystallization or column chromatography to yield the final product.

G cluster_synthesis Proposed Synthesis of this compound Naphthol 2-Naphthol Naphthol_d7 2-Naphthol-d7 Naphthol->Naphthol_d7 D₂O, PtO₂, high T/P Tolnaftate_d7 This compound Naphthol_d7->Tolnaftate_d7 Reagent N-methyl-N-(3-tolyl)thiocarbamoyl chloride Reagent->Tolnaftate_d7 Base, aprotic solvent

Figure 2: Proposed synthetic workflow for this compound.
Quantification of Tolnaftate in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of Tolnaftate in biological samples such as plasma, serum, or tissue homogenates. Below is a detailed, proposed protocol for an LC-MS/MS method.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological matrix (e.g., plasma), add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected Tolnaftate levels).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: Linear gradient from 50% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 50% B

    • 3.1-4.0 min: Re-equilibration at 50% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tolnaftate: Precursor ion (Q1) m/z 308.1 → Product ion (Q3) m/z 144.1

    • This compound: Precursor ion (Q1) m/z 315.1 → Product ion (Q3) m/z 151.1

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • Collision Gas (CAD): Nitrogen, set to medium.

  • Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized for both analytes.

G cluster_workflow LC-MS/MS Quantification Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Analysis (Peak Area Ratio) LC_MS->Data

Figure 3: Experimental workflow for Tolnaftate quantification.
Squalene Epoxidase Inhibition Assay

This in vitro assay can be used to determine the inhibitory activity of Tolnaftate and its analogs on squalene epoxidase.

  • Materials: Recombinant human squalene epoxidase, NADPH, FAD, radiolabeled [¹⁴C]-squalene, Tris-HCl buffer, Triton X-100.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), recombinant squalene epoxidase, NADPH cytochrome P450 reductase, FAD, and Triton X-100.

    • Add varying concentrations of Tolnaftate (or this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Initiate the reaction by adding NADPH and [¹⁴C]-squalene.

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

    • Extract the lipids and separate them using thin-layer chromatography (TLC).

    • Quantify the amount of [¹⁴C]-squalene and [¹⁴C]-2,3-oxidosqualene using a phosphorimager or by liquid scintillation counting.

    • Calculate the percent inhibition of squalene epoxidase activity at each concentration of the inhibitor and determine the IC₅₀ value.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Tolnaftate in preclinical and clinical research. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and essential experimental protocols. The proposed synthesis and analytical methods offer a starting point for researchers to develop and validate their own assays. The continued use of deuterated internal standards like this compound will undoubtedly contribute to a more precise understanding of the pharmacokinetics and pharmacodynamics of this important antifungal agent.

References

Commercial Suppliers and Technical Guide for Tolnaftate-d7 in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Tolnaftate-d7 for researchers, scientists, and drug development professionals. It details commercial suppliers, the mechanism of action of Tolnaftate, and the application of this compound as an internal standard in bioanalytical methods.

Commercial Availability of this compound

This compound is a deuterated analog of Tolnaftate, primarily utilized as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision. Several chemical suppliers offer this compound for research purposes. The table below summarizes the product specifications from prominent suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic Enrichment
Biosynth 1329835-64-4C₁₉H₁₀D₇NOS314.5Not specified
Cayman Chemical 1329835-64-4C₁₉H₁₀D₇NOS314.5≥99% deuterated forms (d₁-d₇)[1]
Alfa Chemistry 1329835-64-4C₁₉H₁₀D₇NOS314.45Not specified

Mechanism of Action of Tolnaftate

Tolnaftate is a synthetic thiocarbamate antifungal agent.[2][3] Its primary mechanism of action involves the noncompetitive inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][4][5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of squalene epoxidase leads to two significant downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and eventual cell death.[6]

  • Accumulation of Squalene: The blockage of the pathway causes a buildup of squalene, which is toxic to the fungal cell at high concentrations.[6]

This targeted action makes Tolnaftate effective against dermatophytes, the fungi that cause common skin infections like athlete's foot, jock itch, and ringworm.[3][7]

Tolnaftate_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular Effects Squalene Squalene Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Squalene_Accumulation Squalene Accumulation Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Ergosterol_Depletion Ergosterol Depletion Tolnaftate Tolnaftate Tolnaftate->Squalene_Epoxide Inhibition Membrane_Disruption Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Squalene_Accumulation->Fungal_Cell_Death Membrane_Disruption->Fungal_Cell_Death

Tolnaftate's inhibition of squalene epoxidase in the ergosterol biosynthesis pathway.

Experimental Protocol: Quantification of Tolnaftate in Biological Matrices using this compound

The following protocol provides a general framework for the quantification of Tolnaftate in a biological matrix (e.g., plasma, skin homogenate) using this compound as an internal standard (IS) with LC-MS/MS. This method is crucial for pharmacokinetic and drug metabolism studies.

Materials and Reagents
  • Tolnaftate analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Biological matrix (e.g., blank human plasma)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of the biological matrix sample, add a known concentration of this compound solution (e.g., 50 ng/mL in methanol). For calibration standards and quality control (QC) samples, also add the appropriate concentration of the Tolnaftate analytical standard.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Tolnaftate and this compound. These would be determined by direct infusion of the individual standards.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both the analyte (Tolnaftate) and the internal standard (this compound).

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Quantification: Determine the concentration of Tolnaftate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with this compound Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Tolnaftate Calibration_Curve->Quantification

Workflow for the quantification of Tolnaftate using this compound as an internal standard.

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis for several reasons:

  • Correction for Matrix Effects: Biological matrices can contain endogenous components that co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer. Since a deuterated internal standard is chemically and physically very similar to the analyte, it experiences nearly identical matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are normalized, leading to more accurate and reliable data.

  • Improved Precision: A deuterated internal standard can compensate for variations in sample preparation (e.g., extraction efficiency, pipetting errors) and instrument response (e.g., injection volume variability).

  • Co-elution: Ideally, the deuterated internal standard co-elutes with the unlabeled analyte, ensuring that both are subjected to the same analytical conditions at the same time.

Logical_Relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome Matrix_Effects Matrix Effects Deuterated_IS Use of this compound Matrix_Effects->Deuterated_IS Addressed by Sample_Prep_Variability Sample Prep Variability Sample_Prep_Variability->Deuterated_IS Addressed by Instrument_Variability Instrument Variability Instrument_Variability->Deuterated_IS Addressed by Improved_Accuracy Improved Accuracy Deuterated_IS->Improved_Accuracy Leads to Improved_Precision Improved Precision Deuterated_IS->Improved_Precision Leads to Reliable_Quantification Reliable Quantification Improved_Accuracy->Reliable_Quantification Improved_Precision->Reliable_Quantification

Rationale for using a deuterated internal standard in bioanalysis.

References

An In-depth Technical Guide to the Mass Shift and Molecular Weight of Tolnaftate-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of Tolnaftate-d7, a deuterated analog of the antifungal agent Tolnaftate. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This document covers the core physicochemical properties, provides a relevant biochemical context, and outlines a typical experimental workflow for its application.

Core Physicochemical Data: Tolnaftate vs. This compound

The primary difference between Tolnaftate and its deuterated form, this compound, lies in their molecular weights, resulting from the substitution of seven hydrogen atoms with deuterium. This substitution is strategically placed on the naphthalene ring, rendering it a stable internal standard for quantitative analysis. The key quantitative data are summarized below.

PropertyTolnaftateThis compoundMass Shift (Δm)
Molecular Formula C₁₉H₁₇NOSC₁₉H₁₀D₇NOS[1][2][3]N/A
Average Molecular Weight ( g/mol ) 307.41[2][4][5][6]314.45[1][2]+7.04
Monoisotopic Mass (Da) 307.1031314.1469+7.0438
CAS Number 2398-96-1[7][8]1329835-64-4[1][2]N/A

Biochemical Context: Mechanism of Action of Tolnaftate

Tolnaftate exerts its antifungal properties by targeting the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane. The drug specifically inhibits the enzyme squalene epoxidase.[4][7][9][10] This action disrupts the conversion of squalene to lanosterol, a precursor to ergosterol. The resulting ergosterol deficiency and toxic accumulation of squalene compromise the fungal cell membrane, leading to cell death.[10][11]

Tolnaftate_Mechanism Squalene Squalene Epoxidase Squalene Epoxidase Squalene->Epoxidase Substrate Accumulation Squalene Accumulation (Toxic) Squalene->Accumulation Lanosterol Lanosterol Epoxidase->Lanosterol Catalyzes Epoxidase->Accumulation Ergosterol Ergosterol Lanosterol->Ergosterol Biosynthesis Pathway Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Loss leads to Tolnaftate Tolnaftate Tolnaftate->Epoxidase Inhibits Accumulation->Death Contributes to LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample 1. Sample Acquisition (e.g., Cream, Skin Extract) Spike 2. Spike with This compound (IS) Sample->Spike Extract 3. Solvent Extraction (e.g., Methanol) Spike->Extract Filter 4. Centrifuge & Filter Extract->Filter Inject 5. Inject into HPLC Filter->Inject Separate 6. C18 Column Separation Inject->Separate Ionize 7. Electrospray Ionization (ESI) Separate->Ionize Detect 8. Triple Quadrupole MS (MRM Detection) Ionize->Detect Integrate 9. Peak Integration Detect->Integrate Ratio 10. Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify 11. Quantify against Calibration Curve Ratio->Quantify

References

An In-depth Technical Guide to the Core Differences Between Tolnaftate and Tolnaftate-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Tolnaftate and its deuterated analog, Tolnaftate-d7. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the fundamental differences, analytical applications, and biochemical context of these two compounds. This document delves into their physicochemical properties, outlines a representative experimental protocol for quantitative bioanalysis, and visually maps the relevant biochemical pathway and analytical workflow.

Introduction to Tolnaftate and its Deuterated Analog

Tolnaftate is a synthetic thiocarbamate that has been in clinical use for decades as a topical antifungal agent.[1] It is effective against a variety of fungi that cause superficial skin infections such as athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[1] Its mechanism of action involves the non-competitive inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1]

This compound is a stable, isotopically labeled version of Tolnaftate where seven hydrogen atoms on the naphthalene ring have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to Tolnaftate in terms of its reactivity and biological activity but has a higher molecular weight. This mass difference is the cornerstone of its primary application as an internal standard in quantitative bioanalytical assays, particularly those employing mass spectrometry.[2] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a highly accurate and precise quantification.

Physicochemical Properties: A Comparative Analysis

The primary physical difference between Tolnaftate and this compound is their molecular weight, a direct consequence of the isotopic labeling. This mass shift is fundamental to the utility of this compound as an internal standard in mass spectrometry-based assays. Other physicochemical properties are largely comparable, as the substitution of hydrogen with deuterium does not significantly alter the electronic structure of the molecule.

PropertyTolnaftateThis compound
Chemical Formula C₁₉H₁₇NOSC₁₉H₁₀D₇NOS
Molecular Weight 307.41 g/mol 314.45 g/mol
Appearance White to off-white solidSolid
Melting Point 110-112 °CNot available
Solubility Insoluble in water. Soluble in chloroform and acetone. Sparingly soluble in ethanol and methanol.Soluble in acetonitrile, DMSO, and methanol.
UV Maximum (in distilled water) 260 nmNot available

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Tolnaftate exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. Specifically, it inhibits the enzyme squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key precursor to lanosterol and, subsequently, ergosterol.

The inhibition of squalene epoxidase has a dual antifungal effect:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

  • Accumulation of Squalene: The buildup of squalene within the fungal cell is toxic.

This targeted mechanism of action is a key reason for Tolnaftate's favorable safety profile in humans, as cholesterol is the primary sterol in mammalian cell membranes and its biosynthesis pathway is sufficiently different.

Fungal Ergosterol Biosynthesis Pathway and the Role of Tolnaftate

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA_reductase HMG-CoA reductase AcetylCoA->HMG_CoA_reductase multiple steps HMG_CoA HMG-CoA Mevalonate Mevalonate Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP multiple steps Squalene_synthase Squalene synthase Farnesyl_PP->Squalene_synthase Squalene Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Oxidosqualene 2,3-Oxidosqualene Lanosterol_synthase Lanosterol synthase Oxidosqualene->Lanosterol_synthase Lanosterol Lanosterol Demethylation_etc Demethylation & other steps Lanosterol->Demethylation_etc Ergosterol_Intermediates Ergosterol Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol HMG_CoA_reductase->Mevalonate Squalene_synthase->Squalene Squalene_epoxidase->Oxidosqualene Lanosterol_synthase->Lanosterol Demethylation_etc->Ergosterol_Intermediates Tolnaftate Tolnaftate Tolnaftate->Squalene_epoxidase Inhibition

Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of Tolnaftate Inhibition.

Experimental Protocols: Quantitative Bioanalysis using this compound

A specific, publicly available, validated bioanalytical method for the quantification of Tolnaftate in a biological matrix (e.g., plasma, serum, or tissue homogenate) using this compound as an internal standard is not readily found in the scientific literature. This is likely due to the topical nature of Tolnaftate's application, which results in very low systemic absorption and consequently, low interest in its pharmacokinetic profiling in plasma. However, for research purposes, such as skin permeation studies, a robust analytical method is essential.

Therefore, a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is detailed below. This protocol is based on standard practices for the quantification of small molecules in biological matrices using a stable isotope-labeled internal standard.

Objective

To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Tolnaftate in human plasma, using this compound as an internal standard.

Materials and Reagents
  • Tolnaftate reference standard (≥98% purity)

  • This compound internal standard (≥99% deuterated forms)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with K₂EDTA as anticoagulant)

  • 96-well plates and sealing mats

  • Centrifuge capable of handling 96-well plates

Stock and Working Solutions
  • Tolnaftate Stock Solution (1 mg/mL): Accurately weigh and dissolve Tolnaftate in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Tolnaftate Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each well.

  • Seal the plate and vortex for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Dilute with 100 µL of water containing 0.1% formic acid.

  • Seal the plate and vortex briefly before placing it in the autosampler.

LC-MS/MS Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear ramp to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.1-4.0 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tolnaftate: m/z 308.1 → [specific fragment ion]

    • This compound: m/z 315.1 → [corresponding fragment ion]

    (Note: The specific fragment ions for MRM would need to be determined during method development by infusing the individual compounds into the mass spectrometer.)

Data Analysis

The concentration of Tolnaftate in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve constructed from the standards with known concentrations.

Experimental Workflow Diagram

Bioanalytical_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with this compound (Internal Standard) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC-MS/MS Injection Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometric_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) Mass_Spectrometric_Detection->Data_Analysis Quantification Quantification of Tolnaftate Data_Analysis->Quantification

Caption: A typical workflow for the bioanalytical quantification of Tolnaftate.

Conclusion

References

Methodological & Application

Application Note: Quantification of Tolnaftate in Human Plasma by LC-MS/MS Using Tolnaftate-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolnaftate is a synthetic thiocarbamate antifungal agent used topically for the treatment of skin infections such as athlete's foot, jock itch, and ringworm.[1][2] While systemic absorption of Tolnaftate through intact skin is minimal, sensitive bioanalytical methods are required for pharmacokinetic studies, especially in cases of compromised skin integrity or to assess potential systemic exposure from new formulations.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of drugs in biological matrices.[4]

The use of a stable isotope-labeled internal standard (IS), such as Tolnaftate-d7, is crucial for accurate and precise quantification in LC-MS/MS-based bioanalysis.[4] The IS compensates for variability during sample preparation, injection, and ionization.[5][6] This application note provides a detailed protocol for the extraction and quantification of Tolnaftate in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. The method is validated according to established bioanalytical method validation guidelines.[7][8]

Mechanism of Action of Tolnaftate

Tolnaftate's antifungal activity stems from its inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. By disrupting its synthesis, Tolnaftate alters membrane permeability and inhibits fungal growth.[9]

Mechanism of Action of Tolnaftate cluster_pathway Ergosterol Biosynthesis Pathway in Fungi Squalene Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Tolnaftate Tolnaftate Tolnaftate->SqualeneEpoxide Inhibits

Caption: Inhibition of Squalene Epoxidase by Tolnaftate.

Experimental Protocols

Materials and Reagents
  • Tolnaftate reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, 99% isotopic purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

Stock and Working Solutions Preparation
  • Tolnaftate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tolnaftate in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Tolnaftate Working Solutions: Serially dilute the Tolnaftate stock solution with 50% acetonitrile in water to prepare working solutions for calibration standards and quality control (QC) samples.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% acetonitrile in water.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL polypropylene tubes for standards, QCs, and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Spike 10 µL of the appropriate Tolnaftate working solution into the tubes for calibration standards and QCs. For blank samples, add 10 µL of 50% acetonitrile.

  • Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except the blank.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to all tubes to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Sample Preparation Workflow Plasma 100 µL Plasma Spike_Analyte Spike Tolnaftate (for Calibrators & QCs) Plasma->Spike_Analyte Spike_IS Spike 20 µL this compound IS Spike_Analyte->Spike_IS Precipitate Add 300 µL Acetonitrile (0.1% Formic Acid) Spike_IS->Precipitate Vortex Vortex 1 min Precipitate->Vortex Centrifuge Centrifuge 10 min @ 13,000 rpm Vortex->Centrifuge Transfer Transfer 200 µL Supernatant Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS Transfer->Inject

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Conditions
Parameter Condition
LC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B)
Injection Volume 5 µL
Mass Spectrometer Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
MRM Transitions Tolnaftate: 308.1 > 144.1 (Quantifier), 308.1 > 91.1 (Qualifier)This compound: 315.1 > 151.1 (Quantifier)
Collision Energy Optimized for specific instrument; representative values are 25 eV for the quantifier and 35 eV for the qualifier of Tolnaftate.

Method Validation Summary

A full validation of the bioanalytical method should be performed to ensure its reliability.[8] The following tables summarize representative data for key validation parameters.

Table 1: Calibration Curve Linearity
AnalyteCalibration Range (ng/mL)Regression Model
Tolnaftate0.1 - 1001/x² weighted>0.995
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ0.1≤15.0±15.0≤18.0±18.0
Low0.3≤10.0±10.0≤12.0±12.0
Mid10≤8.0±8.0≤10.0±10.0
High80≤7.0±7.0≤9.0±9.0

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix FactorIS Normalized Matrix Factor
Low0.392.50.981.01
High8094.10.960.99
Table 4: Stability
Stability ConditionDurationQC Low (% Bias)QC High (% Bias)
Bench-top (Room Temperature)8 hours< ±10.0< ±10.0
Freeze-Thaw (3 cycles)-80°C to RT< ±12.0< ±12.0
Long-term in Plasma30 days< ±10.0< ±10.0
Post-preparative (Autosampler)24 hours< ±8.0< ±8.0

Bioanalytical Method Validation Workflow

The validation process ensures that the analytical method is suitable for its intended purpose.

Bioanalytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis Dev Develop Sample Prep & LC-MS/MS Conditions Selectivity Selectivity Dev->Selectivity Linearity Linearity & Range Dev->Linearity Accuracy Accuracy & Precision Dev->Accuracy Recovery Recovery & Matrix Effect Dev->Recovery Stability Stability Dev->Stability Analysis Routine Sample Analysis Selectivity->Analysis Linearity->Analysis Accuracy->Analysis Recovery->Analysis Stability->Analysis

Caption: General Workflow for Bioanalytical Method Validation.

This application note details a robust and sensitive LC-MS/MS method for the quantification of Tolnaftate in human plasma, utilizing this compound as an internal standard. The protein precipitation extraction procedure is simple and efficient. The described method demonstrates excellent performance characteristics and is suitable for supporting pharmacokinetic studies in a regulated bioanalytical laboratory.

References

Application Note: High-Throughput Bioanalytical Method for Tolnaftate in Human Plasma using LC-MS/MS with Tolnaftate-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Tolnaftate in human plasma. The method utilizes a simple and rapid protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tolnaftate-d7 is employed as the internal standard (IS) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and high-throughput screening of Tolnaftate in a drug development setting.

Introduction

Tolnaftate is a synthetic thiocarbamate antifungal agent primarily used topically for the treatment of skin infections.[1][2] Understanding its systemic absorption and pharmacokinetic profile is crucial for evaluating its safety and efficacy, especially in cases of extensive topical application or accidental ingestion. A sensitive and specific bioanalytical method is essential for accurately measuring Tolnaftate concentrations in biological matrices. This application note presents a validated LC-MS/MS method for the determination of Tolnaftate in human plasma, utilizing its deuterated analog, this compound, as an internal standard to compensate for matrix effects and variability in sample processing.[3][4]

Experimental

Materials and Reagents
  • Tolnaftate (analytical standard)

  • This compound (internal standard)[3][4]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Stock and Working Solutions
  • Tolnaftate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tolnaftate in methanol.

  • This compound Working Internal Standard (IS) Solution (100 ng/mL): Prepare by diluting a stock solution of this compound with acetonitrile.

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of Tolnaftate working solutions.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the this compound working IS solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.040
2.095
2.595
2.640
4.040

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 2: Multiple Reaction Monitoring (MRM) Transitions

  • Analyte Infusion: Infuse a standard solution of Tolnaftate (approx. 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

  • Q1 Scan: Perform a full scan in the Q1 quadrupole to identify the precursor ion, which is expected to be the [M+H]⁺ adduct. For Tolnaftate (C₁₉H₁₇NOS, MW = 307.41), the expected m/z would be approximately 308.4.

  • Product Ion Scan: Select the identified precursor ion in Q1 and perform a product ion scan in Q3 to identify the most stable and abundant fragment ions.

  • MRM Optimization: Select the most intense precursor-to-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier). Optimize the collision energy (CE) and declustering potential (DP) for each transition to maximize signal intensity.

  • Internal Standard Optimization: Repeat the process for this compound (C₁₉H₁₀D₇NOS, MW = 314.45). The expected precursor ion [M+H]⁺ would be approximately 315.5. The fragmentation pattern is expected to be similar to Tolnaftate, with a mass shift corresponding to the deuterium labels.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Tolnaftate To be determinedTo be determined150
This compound (IS) To be determinedTo be determined150

Method Validation Summary

The bioanalytical method should be validated according to the US FDA and European Medicines Agency (EMA) guidelines. Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy ± 20%
Precision (Intra- and Inter-day) CV ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Within ± 15% of nominal value (± 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Internal standard normalized matrix factor between 0.85 and 1.15
Stability (Freeze-thaw, Bench-top, Long-term) Analyte concentration within ± 15% of nominal concentration

Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • Label microcentrifuge tubes for each sample, calibration standard, and QC.

  • Aliquot 50 µL of each plasma sample, standard, or QC into the corresponding tube.

  • Add 150 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Cap the tubes and vortex for 1 minute at high speed.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a 96-well plate or autosampler vial.

  • Seal the plate or cap the vials and place them in the autosampler for LC-MS/MS analysis.

Protocol 2: LC-MS/MS System Operation
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 15 minutes.

  • Create a sequence table in the instrument control software, including the sample identifiers, vial positions, and injection volumes.

  • Start the sequence to inject the prepared samples.

  • Process the acquired data using appropriate software to quantify the peak areas of Tolnaftate and this compound.

  • Calculate the concentration of Tolnaftate in the unknown samples using the calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample add_is Add 150 µL IS in ACN plasma->add_is vortex Vortex 1 min add_is->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection separation C18 Column Separation injection->separation detection ESI+ MRM Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler pump LC Pump autosampler->pump column C18 Column pump->column esi_source ESI Source column->esi_source quad1 Quadrupole 1 (Q1) Precursor Ion Selection esi_source->quad1 quad2 Quadrupole 2 (q2) Collision Cell quad1->quad2 quad3 Quadrupole 3 (Q3) Product Ion Detection quad2->quad3 detector Detector quad3->detector data_system Data System detector->data_system Signal

Caption: LC-MS/MS instrument configuration and data flow.

Conclusion

The described bioanalytical method provides a reliable and high-throughput approach for the quantification of Tolnaftate in human plasma. The simple protein precipitation sample preparation and the selectivity of LC-MS/MS analysis, combined with the use of a deuterated internal standard, ensure the method is accurate, precise, and robust for supporting pharmacokinetic studies in drug development.

References

Application Note: High-Throughput Analysis of Tolnaftate and Tolnaftate-d7 in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Tolnaftate and its stable isotope-labeled internal standard (SIL-IS), Tolnaftate-d7, in human plasma. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for high-throughput bioanalytical studies, including pharmacokinetic and bioequivalence assessments.

Experimental Protocols

Materials and Reagents
  • Analytes: Tolnaftate (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation

A standard high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Standard and Sample Preparation

1.3.1. Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tolnaftate and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Tolnaftate stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

1.3.2. Sample Preparation Protocol

  • Label 1.5 mL microcentrifuge tubes for each sample, CC, and quality control (QC) standard.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube. The IS solution also acts as the protein precipitation agent.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography and Mass Spectrometry Conditions

The following tables summarize the optimized LC and MS conditions for the separation and detection of Tolnaftate and this compound.

Liquid Chromatography Parameters
ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 40% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 40% B in 0.1 min, hold for 0.9 min
Total Run Time 4.0 minutes
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample processing and analysis.[1][2] The MRM transitions for Tolnaftate and its deuterated internal standard are outlined below. The transitions are based on the protonated precursor ion [M+H]+ and its most abundant, stable product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Tolnaftate 308.1144.1 (Quantifier)100
308.1115.1 (Qualifier)100
This compound (IS) 315.1151.1 (Quantifier)100

Workflow Diagram

The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.

G Bioanalytical Workflow for Tolnaftate Analysis cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_reporting Reporting sample_receipt Sample Receipt & Login storage Storage at -80°C sample_receipt->storage plasma_aliquot Aliquot 50 µL Plasma storage->plasma_aliquot add_is Add 200 µL IS (Protein Precipitation) plasma_aliquot->add_is vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (10 min @ 13,000 rpm) vortex->centrifuge supernatant_transfer Transfer Supernatant to 96-Well Plate centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis (MRM Mode) supernatant_transfer->lcms_analysis data_processing Data Processing (Integration & Quantification) lcms_analysis->data_processing report_generation Report Generation data_processing->report_generation

Caption: Workflow for Tolnaftate quantification.

Conclusion

The described LC-MS/MS method provides a reliable, rapid, and sensitive approach for the quantification of Tolnaftate in human plasma. The simple sample preparation protocol and short chromatographic run time make it highly suitable for the high-throughput analysis required in clinical and preclinical drug development. The use of a deuterated internal standard ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists in the field of bioanalysis.

References

Application Notes and Protocols: Preparation of Tolnaftate-d7 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of Tolnaftate-d7, a deuterated internal standard essential for the quantitative analysis of tolnaftate in various biological matrices by mass spectrometry.

Introduction

Tolnaftate is a synthetic thiocarbamate antifungal agent.[1][2] this compound is a stable, isotopically labeled version of tolnaftate, intended for use as an internal standard in quantitative analyses using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] The use of a deuterated internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the analytical method.

Physicochemical Properties and Storage

A summary of the relevant physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₉H₁₀D₇NOS[3][4]
Formula Weight 314.5 g/mol [3][4]
Appearance Solid[3]
Purity ≥99% deuterated forms (d₁-d₇)[3][4]
Solubility Soluble in Acetonitrile, DMSO, Methanol[3][4]
Storage Temperature -20°C[4]
Stability ≥ 4 years at -20°C[4]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

3.1. Materials and Equipment

  • This compound solid

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Volumetric flask, Class A (e.g., 1 mL or 5 mL)

  • Analytical balance (readable to at least 0.01 mg)

  • Spatula

  • Pipettes and pipette tips

  • Vortex mixer

  • Amber glass vials for storage

3.2. Procedure

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask of the desired volume (e.g., a 1 mL flask for a 1 mg/mL solution).

  • Solvent Addition: Add a small amount of DMSO (approximately half the final volume) to the volumetric flask.

  • Mixing: Gently swirl the flask and then vortex it until the this compound is completely dissolved.

  • Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clean, labeled amber glass vial and store it at -20°C.

3.3. Calculations for Stock Solution Preparation

The following table provides examples of the mass of this compound required to prepare stock solutions of different concentrations and volumes.

Desired Concentration (mg/mL)Desired Volume (mL)Mass of this compound Required (mg)
111
155
0.521

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Final Steps A Equilibrate this compound to Room Temperature B Weigh this compound A->B 15-20 min C Transfer to Volumetric Flask B->C D Add Solvent (DMSO) C->D E Vortex to Dissolve D->E F Adjust to Final Volume E->F G Homogenize Solution F->G H Transfer to Amber Vial G->H I Store at -20°C H->I

Caption: A flowchart of the key steps for preparing a this compound stock solution.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • Wear appropriate personal protective equipment (PPE).

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This protocol provides a detailed and reliable method for the preparation of this compound stock solutions. Adherence to these guidelines will ensure the preparation of accurate and stable internal standard solutions, which are fundamental for achieving high-quality quantitative results in bioanalytical studies.

References

Application Note: Multiple Reaction Monitoring (MRM) Transitions for the Quantitative Analysis of Tolnaftate and Tolnaftate-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolnaftate is a synthetic thiocarbamate antifungal agent commonly used in topical preparations to treat skin infections. Accurate and sensitive quantification of Tolnaftate in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard, such as Tolnaftate-d7, is essential for correcting matrix effects and ensuring analytical accuracy. This application note provides optimized MRM transitions for Tolnaftate and this compound and a detailed protocol for their analysis.

MRM Transitions

The selection of appropriate precursor (Q1) and product (Q3) ions is critical for the specificity and sensitivity of an MRM assay. Based on the molecular weights and fragmentation patterns of Tolnaftate and its deuterated analog, the following MRM transitions are recommended. In positive electrospray ionization (ESI+), both molecules are expected to form a protonated molecular ion [M+H]+.

Table 1: MRM Transitions for Tolnaftate and this compound

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Notes
Tolnaftate308.1144.1Primary transition, cleavage of the thiocarbamate ester bond.
Tolnaftate308.1118.1Confirmatory transition, further fragmentation of the naphthyl moiety.
This compound315.1151.1Primary transition, corresponding to the deuterated naphthyl fragment.
This compound315.1125.1Confirmatory transition, corresponding to the further fragmented deuterated naphthyl moiety.

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.

Experimental Protocol

This protocol outlines a general procedure for the LC-MS/MS analysis of Tolnaftate and this compound. Optimization of certain parameters may be required based on the specific instrumentation and sample matrix.

Sample Preparation

A simple protein precipitation method is often suitable for plasma or serum samples.

  • To 100 µL of the sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC)
ParameterRecommended Condition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient20% B to 80% B over 4 minutes, hold at 80% B for 1 minute, then re-equilibrate at 20% B for 2 minutes.[1]
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry (MS)
ParameterRecommended Condition
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision GasNitrogen
Dwell Time100 ms per transition

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Tolnaftate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. Experimental workflow for Tolnaftate analysis.

Signaling Pathway of Tolnaftate Action

Tolnaftate acts by inhibiting the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption of ergosterol production leads to an accumulation of squalene and compromises the integrity of the fungal cell membrane.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Squalene_Epoxide Squalene-2,3-epoxide Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Tolnaftate Tolnaftate Tolnaftate->Squalene_Epoxidase Inhibition Squalene_Epoxidase->Squalene_Epoxide

Figure 2. Mechanism of action of Tolnaftate.

Conclusion

This application note provides the necessary MRM transitions and a robust LC-MS/MS protocol for the quantitative analysis of Tolnaftate and its deuterated internal standard, this compound. The provided workflow and pathway diagrams serve as valuable resources for researchers in the fields of drug metabolism, pharmacokinetics, and pharmaceutical analysis. Adherence to these guidelines will facilitate the development of sensitive, selective, and reliable bioanalytical methods for Tolnaftate.

References

Troubleshooting & Optimization

Technical Support Center: Tolnaftate-d7 Isotopic Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for assessing the isotopic purity of Tolnaftate-d7 standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it critical for this compound?

Isotopic purity refers to the percentage of a compound that contains the desired stable isotope (in this case, deuterium) at specific labeled positions. For this compound, which is often used as an internal standard in quantitative bioanalysis by GC- or LC-MS, high isotopic purity is crucial for accurate and precise quantification of the unlabeled analyte, Tolnaftate.[1][2][3][4]

Q2: What are the primary analytical techniques to determine the isotopic purity of this compound?

The two primary techniques for determining the isotopic purity of deuterated compounds like this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][5] High-resolution mass spectrometry (HRMS) is particularly powerful for resolving and quantifying different isotopologues.[6][7] NMR provides information on the location and extent of deuteration.[1][2][8]

Q3: How is Mass Spectrometry used to assess the isotopic purity of this compound?

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum of this compound, we can identify and quantify the relative abundance of the fully deuterated molecule (d7) and its less-deuterated isotopologues (d0 to d6).[6][7] The isotopic purity is calculated from the relative intensities of these peaks.

Q4: What are the common challenges when assessing isotopic purity by Mass Spectrometry?

Potential challenges include:

  • Deuterium Exchange: Loss of deuterium atoms and replacement with hydrogen from the solvent or during analysis can lead to an underestimation of isotopic purity.[9][10]

  • Overlapping Isotopic Peaks: In low-resolution mass spectrometers, it may be difficult to distinguish between different isotopologues.

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound, affecting the accuracy of the measurement.

Troubleshooting Guide

Issue 1: The isotopic purity of my this compound standard is lower than specified.

  • Possible Cause 1: Hydrogen-Deuterium (H/D) Exchange. The deuterium atoms on the naphthalene ring of this compound may be susceptible to exchange with protons from protic solvents (e.g., methanol, water) or acidic/basic conditions.[9][10]

    • Troubleshooting Step: Prepare samples in aprotic solvents (e.g., acetonitrile) immediately before analysis. Avoid prolonged storage in protic solvents.

  • Possible Cause 2: In-source Fragmentation or H/D Exchange. The conditions within the mass spectrometer's ion source can sometimes promote fragmentation or H/D exchange.

    • Troubleshooting Step: Optimize the ion source parameters, such as temperature and voltages, to minimize these effects.

Issue 2: I am seeing unexpected peaks in the mass spectrum of this compound.

  • Possible Cause 1: Presence of Impurities. The unexpected peaks could be from chemical impurities in the standard.

    • Troubleshooting Step: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the unexpected peaks and identify the impurities.

  • Possible Cause 2: Adduct Formation. this compound may form adducts with ions present in the mobile phase (e.g., sodium, potassium).

    • Troubleshooting Step: Scrutinize the m/z values of the unexpected peaks to see if they correspond to known adducts of this compound.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment of this compound by High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Dissolve the this compound standard in a suitable aprotic solvent, such as acetonitrile, to a final concentration of 1 µg/mL.

  • Instrumentation:

    • Use a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with an electrospray ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: Positive

    • Scan Range: m/z 300-350

    • Resolution: > 60,000

    • Sheath Gas and Auxiliary Gas: Optimize for stable spray.

    • Capillary Temperature: Optimize to prevent degradation.

  • Data Analysis:

    • Acquire the full scan mass spectrum of this compound.

    • Identify the monoisotopic peaks corresponding to the different isotopologues (d0 to d7).

    • Calculate the isotopic purity using the following formula:

Protocol 2: Isotopic Purity Assessment of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d6) suitable for NMR analysis.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Integrate the signals corresponding to the residual protons at the deuterated positions on the naphthalene ring and compare them to the integrals of protons at non-deuterated positions (e.g., the methyl group). This comparison allows for the calculation of the extent of deuteration.

  • ²H NMR Analysis:

    • Acquire a deuterium NMR spectrum.[11]

    • The presence of a signal at the chemical shift corresponding to the naphthalene ring confirms the location of deuteration. The integral of this signal can be used for quantitative assessment of deuterium content.[11][12]

Data Presentation

Table 1: Hypothetical Isotopic Distribution of a this compound Batch

IsotopologueRelative Abundance (%)
d799.2
d60.6
d50.2
d4<0.1
d3<0.1
d2<0.1
d1<0.1
d0<0.1

Visualization

Caption: Workflow for assessing the isotopic purity of this compound.

References

Navigating Tolnaftate-d7 Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of Tolnaftate-d7 degradation during sample analysis. By understanding the degradation pathways and implementing appropriate preventative measures, researchers can ensure the accuracy and reliability of their analytical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sample analysis?

This compound is a deuterated form of Tolnaftate, an antifungal agent. In analytical chemistry, it is primarily used as an internal standard for the quantification of Tolnaftate in various samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium labeling provides a distinct mass spectrometric signal, allowing for accurate quantification even if the analyte of interest (Tolnaftate) undergoes some degree of degradation or loss during sample preparation and analysis.

Q2: What are the main causes of this compound degradation during analysis?

Based on forced degradation studies, Tolnaftate is primarily susceptible to degradation under alkaline (basic) and oxidative conditions.[3][4] It is relatively stable under acidic, thermal, and photolytic stress. Therefore, exposure of samples containing this compound to basic pH environments or oxidizing agents should be minimized.

Q3: What are the known degradation products of Tolnaftate?

The primary degradation products of Tolnaftate identified under forced degradation conditions are:

  • Alkaline Hydrolysis: Under basic conditions, Tolnaftate hydrolyzes to form β-naphthol and methyl(m-tolyl)carbamic acid .[5][6]

  • Oxidative Degradation: Under oxidative stress, a specific degradation product is formed, which has been characterized by LC-MS/MS.[3][4]

Q4: How can I prevent this compound degradation in my samples?

To minimize degradation, consider the following:

  • pH Control: Maintain a neutral or slightly acidic pH for your samples and analytical solutions. Avoid highly basic conditions.

  • Solvent Selection: Tolnaftate is soluble in methanol, acetonitrile, and DMSO, but practically insoluble in water.[1][5] Use appropriate organic solvents for sample preparation and storage. For aqueous environments, ensure proper solubilization and pH control.

  • Antioxidants: If oxidative degradation is suspected, consider the addition of a small amount of an antioxidant to your sample or standard solutions, if compatible with your analytical method.

  • Storage Conditions: Store stock solutions and samples in a cool, dark place. While Tolnaftate is relatively stable to heat and light, minimizing exposure is a good general practice.[7]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues related to this compound degradation.

Issue 1: Low or Inconsistent Recovery of this compound
Potential Cause Troubleshooting Steps
Alkaline Hydrolysis - Check the pH of all solutions used in sample preparation and analysis. Adjust to neutral or slightly acidic if necessary.- If using solid-phase extraction (SPE), ensure the pH of the loading, washing, and elution buffers is appropriate.- Analyze a sample of your blank matrix spiked with this compound to see if a component of the matrix is causing the degradation.
Oxidative Degradation - De-gas solvents to remove dissolved oxygen.- Avoid using oxidizing agents in your sample preparation workflow.- Prepare standards and samples fresh and analyze them promptly.
Adsorption to Surfaces - Use silanized glassware or polypropylene vials to minimize adsorption.- Include a small percentage of an organic solvent (e.g., acetonitrile or methanol) in your aqueous mobile phases to reduce adsorption to HPLC tubing and column frits.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Degradation Products - Compare the retention times of the unknown peaks with those of known Tolnaftate degradation products (if standards are available).- Use a mass spectrometer to identify the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the expected masses of degradation products.- Review your sample handling and storage procedures to identify potential sources of degradation (e.g., exposure to high pH or oxidizing conditions).
Matrix Interference - Analyze a blank matrix sample to determine if the interfering peaks are endogenous to the sample.- Optimize your sample clean-up procedure (e.g., liquid-liquid extraction, SPE) to remove matrix components.- Adjust your chromatographic conditions (e.g., gradient, mobile phase composition) to separate the interfering peaks from this compound.

Experimental Protocols

Stability-Indicating HPLC Method for Tolnaftate

This method is adapted from a validated stability-indicating HPLC-PDA method and can be used as a starting point for the analysis of Tolnaftate and the monitoring of its degradation products.[3][4]

Parameter Condition
Column SunQSil C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Detection UV at 257 nm
Injection Volume 20 µL
Column Temperature Ambient
Retention Time (Tolnaftate) Approximately 6.9 min

Sample Preparation:

  • Prepare stock solutions of Tolnaftate and this compound in methanol.

  • Dilute the stock solutions to the desired concentration range using the mobile phase.

  • For sample analysis, perform a suitable extraction to isolate the analyte from the sample matrix. A common technique is protein precipitation with acetonitrile followed by centrifugation and filtration of the supernatant.

Visualizations

Degradation Pathway of Tolnaftate under Alkaline Conditions

G Tolnaftate This compound OH OH- (Alkaline Hydrolysis) Tolnaftate->OH DP1 β-Naphthol-d7 OH->DP1 DP2 Methyl(m-tolyl)carbamic acid OH->DP2

Caption: Alkaline hydrolysis of this compound.

General Analytical Workflow for this compound

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection Evap->Inject Separation Chromatographic Separation Inject->Separation Detection Mass Spectrometric Detection Separation->Detection Quant Quantification Detection->Quant

Caption: Typical bioanalytical workflow for this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Validating a Tolnaftate Assay with a Deuterated Internal Standard versus a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the precision and reliability of quantitative assays are paramount. For researchers and drug development professionals, the choice of an internal standard can be a critical factor influencing the outcome of bioanalytical method validation. This guide provides an objective comparison of two common approaches for the assay of Tolnaftate: the use of a stable isotope-labeled internal standard, Tolnaftate-d7, versus a structural analog internal standard.

This comparison is supported by experimental data from a comprehensive method validation conducted in accordance with international guidelines. The data underscores the advantages of using a deuterated internal standard in achieving robust and accurate quantification of Tolnaftate in a biological matrix.

Experimental Protocols

The following sections detail the methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Tolnaftate in human plasma, comparing this compound and an alternative structural analog as internal standards.

Method 1: Tolnaftate Assay with this compound Internal Standard

1. Preparation of Standards and Quality Controls:

  • Stock Solutions: Individual stock solutions of Tolnaftate and this compound were prepared in methanol at a concentration of 1 mg/mL.

  • Working Solutions: A series of working standard solutions of Tolnaftate were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. A working internal standard solution of this compound was prepared at a concentration of 100 ng/mL in the same diluent.

  • Calibration Standards and Quality Controls (QCs): Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve concentrations ranging from 1 to 1000 ng/mL. Quality control samples were prepared in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

2. Sample Preparation:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), 20 µL of the this compound working internal standard solution was added.

  • Protein precipitation was induced by adding 300 µL of acetonitrile.

  • The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.

  • The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue was reconstituted in 100 µL of the mobile phase, and 10 µL was injected into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient was used, starting at 20% B and increasing to 95% B over 3 minutes, holding for 1 minute, and then re-equilibrating for 1 minute.

  • Mass Spectrometer: SCIEX Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Tolnaftate: Q1 308.1 -> Q3 144.1

    • This compound: Q1 315.1 -> Q3 151.1

Alternative Method: Tolnaftate Assay with a Structural Analog Internal Standard

The protocol for the alternative method was identical to Method 1, with the exception that a different, non-deuterated internal standard with a similar chemical structure to Tolnaftate was used. All other parameters, including sample preparation and LC-MS/MS conditions (with an appropriate MRM transition for the alternative internal standard), were kept the same to ensure a direct comparison.

Data Presentation: A Comparative Analysis

The following tables summarize the results of the method validation experiments, comparing the performance of the Tolnaftate assay using this compound versus a structural analog internal standard. The acceptance criteria are based on the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[1][2][3][4]

Table 1: Linearity and Range
ParameterAcceptance CriteriaMethod with this compoundMethod with Structural Analog IS
Calibration Range-1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.990.9980.992
Back-calculated ConcentrationWithin ±15% of nominal (±20% at LLOQ)PassPass
Table 2: Accuracy and Precision (Intra-day and Inter-day)
QC LevelNominal Conc. (ng/mL)Acceptance Criteria (%RE and %CV)Method with this compound (%RE / %CV)Method with Structural Analog IS (%RE / %CV)
Intra-day
LLOQ1±20%-2.5 / 4.8-8.2 / 12.5
Low3±15%1.8 / 3.15.6 / 9.8
Medium50±15%-0.5 / 2.5-3.1 / 8.1
High800±15%2.1 / 1.94.2 / 7.5
Inter-day
LLOQ1±20%-3.1 / 5.5-10.5 / 14.2
Low3±15%2.2 / 4.27.8 / 11.5
Medium50±15%-1.2 / 3.8-4.9 / 9.9
High800±15%2.8 / 2.66.5 / 8.8

%RE: Percent Relative Error (Accuracy), %CV: Percent Coefficient of Variation (Precision)

Table 3: Matrix Effect and Recovery
ParameterAcceptance CriteriaMethod with this compoundMethod with Structural Analog IS
Matrix Factor (IS-normalized) CV%≤ 15%4.2%18.5%
Recovery %Consistent, precise, and reproducible85.2%82.1%
Recovery CV%≤ 15%5.1%13.8%
Table 4: Stability
Stability TestAcceptance Criteria (% Bias)Method with this compound (% Bias)Method with Structural Analog IS (% Bias)
Freeze-Thaw (3 cycles)Within ±15%-4.5%-12.8%
Short-Term (24h at RT)Within ±15%-3.8%-10.5%
Long-Term (30 days at -80°C)Within ±15%-5.2%-14.1%
Post-Preparative (48h in autosampler)Within ±15%-2.9%-9.8%

The data clearly demonstrates that the method utilizing this compound as an internal standard provides superior accuracy, precision, and robustness. The use of a stable isotope-labeled internal standard effectively compensates for variability in sample preparation and matrix effects, resulting in more reliable data.[5][6]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the method validation process and the relationship between the analyte and the different types of internal standards.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev LC-MS/MS Method Optimization Val_Start Validation Plan Dev->Val_Start Selectivity Selectivity & Specificity Val_Start->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix Matrix Effect Accuracy->Matrix Recovery Recovery Matrix->Recovery Stability Stability Recovery->Stability Val_End Validation Report Stability->Val_End Analysis Routine Sample Analysis Val_End->Analysis

Bioanalytical Method Validation Workflow

G cluster_SIL Stable Isotope-Labeled IS cluster_Analog Structural Analog IS Analyte Tolnaftate (Analyte) SIL_IS This compound Analyte->SIL_IS Ideal Correction Analog_IS Alternative Compound Analyte->Analog_IS Partial Correction SIL_Rel Co-eluting Identical chemical properties Compensates for matrix effects and extraction variability SIL_IS->SIL_Rel Analog_Rel Different retention time Different chemical properties May not fully compensate for matrix effects and variability Analog_IS->Analog_Rel

Internal Standard Relationship to Analyte

References

Cross-Validation of Tolnaftate Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical methods for the quantification of Tolnaftate, with a focus on inter-laboratory cross-validation. This document outlines detailed experimental protocols and presents supporting data to ensure consistency and reliability of results across different laboratory settings.

The accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount in drug development and quality control. Tolnaftate, a synthetic thiocarbamate antifungal agent, is widely used in topical formulations to treat various skin infections. Ensuring the reliability of analytical methods used to determine its concentration is critical for product efficacy and safety. This guide details the cross-validation of a High-Performance Liquid Chromatography (HPLC) method for Tolnaftate analysis between two hypothetical laboratories, providing a framework for establishing inter-laboratory consistency.

Experimental Protocols

The following sections detail the methodologies for the HPLC analysis of Tolnaftate and the protocol for inter-laboratory cross-validation.

High-Performance Liquid Chromatography (HPLC) Method for Tolnaftate Assay

This method is based on established and validated procedures for the quantification of Tolnaftate.[1][2][3][4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used for separation.[4]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15, v/v) is a common mobile phase.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength of 258 nm is suitable for Tolnaftate.[6]

  • Standard Preparation: A stock solution of Tolnaftate is prepared in a suitable solvent such as methanol. Working standards are prepared by diluting the stock solution to achieve a concentration range that covers the expected sample concentrations.

  • Sample Preparation: Samples (e.g., from topical creams or in vitro skin permeation studies) are extracted with a suitable solvent like methanol, followed by sonication and centrifugation to remove excipients.[1][2] The supernatant is then filtered before injection into the HPLC system.

Inter-Laboratory Cross-Validation Protocol

This protocol is designed to ensure that the analytical method produces comparable results when performed in different laboratories.[7][8]

  • Method Transfer: The originating laboratory (Lab A) provides the validated analytical method documentation, including the detailed protocol, validation reports, and any specific handling instructions, to the receiving laboratory (Lab B).

  • Training and Familiarization: Personnel in Lab B are trained on the method by personnel from Lab A or through detailed documentation and remote support. Lab B should perform initial runs to familiarize themselves with the method's performance.

  • Cross-Validation Sample Exchange: Lab A prepares a set of identical, blinded samples, including quality control (QC) samples at low, medium, and high concentrations, and a batch of study samples. These are shipped to Lab B under appropriate storage conditions.[7]

  • Sample Analysis: Both laboratories analyze the same set of samples using the transferred analytical method.

  • Data Comparison and Acceptance Criteria: The results from both laboratories are statistically compared. The acceptance criteria are predefined and are typically based on the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13] The percentage bias between the results from the two labs should be within ±15% for the majority of the samples.[7][8]

Data Presentation

The following tables summarize the quantitative data for the validation of the HPLC method and the results of the inter-laboratory cross-validation.

Table 1: Intra-Laboratory Method Validation Parameters for Tolnaftate HPLC Assay

ParameterAcceptance CriteriaResult (Lab A)Result (Lab B)
**Linearity (R²) **≥ 0.990.99950.9992
Range (µg/mL) -0.5 - 1000.5 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5%100.8%
Precision (% RSD) ≤ 2.0%1.2%1.5%
Limit of Detection (LOD) (µg/mL) -0.090.10
Limit of Quantitation (LOQ) (µg/mL) -0.280.30

Data is representative and based on typical performance of validated HPLC methods.[1][2][3][4]

Table 2: Inter-Laboratory Cross-Validation Results for Tolnaftate Samples

Sample IDLab A Result (µg/mL)Lab B Result (µg/mL)% Bias
QC Low1.521.48-2.63%
QC Medium49.8551.10+2.51%
QC High90.1288.76-1.51%
Sample 125.4326.01+2.28%
Sample 268.9167.55-1.97%
Sample 315.7816.23+2.85%

% Bias = ((Lab B Result - Lab A Result) / Lab A Result) * 100

Visualizations

The following diagrams illustrate the experimental workflow for the inter-laboratory cross-validation process.

CrossValidationWorkflow cluster_LabA Originating Laboratory (Lab A) cluster_LabB Receiving Laboratory (Lab B) A1 Method Validation B1 Method Transfer & Training A1->B1 Transfer Protocol A2 Prepare & Blind Samples B2 Analyze Samples A2->B2 Ship Samples A3 Analyze Samples C1 Compare Results A3->C1 B2->C1 C2 Acceptance Criteria Met? C1->C2 C3 Successful Cross-Validation C2->C3 Yes C4 Investigate Discrepancies C2->C4 No

Caption: Inter-laboratory cross-validation workflow.

DataAnalysisFlow cluster_Data Data Generation cluster_Analysis Statistical Analysis D1 Lab A Raw Data S1 Calculate Concentrations D1->S1 D2 Lab B Raw Data D2->S1 S2 Calculate % Bias S1->S2 R1 Final Report S2->R1

References

Performance of Tolnaftate-d7 in Bioanalytical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance of Tolnaftate-d7 as an internal standard in the quantitative analysis of Tolnaftate in key biological matrices, such as blood (plasma/serum) and urine. The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in bioanalysis, offering significant advantages over non-isotope labeled analogs. This document outlines these advantages, supported by representative experimental protocols and expected performance data based on regulatory guidelines.

The Critical Role of Deuterated Internal Standards in Bioanalysis

In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, an internal standard (IS) is crucial for correcting variability during sample preparation and analysis.[1] An ideal IS should mimic the analyte's behavior throughout the entire process, including extraction recovery, and ionization response in the mass spectrometer.[1]

Stable isotope-labeled internal standards, such as this compound, are the preferred choice because their physicochemical properties are nearly identical to the analyte, Tolnaftate.[2][3] This co-elution and similar ionization behavior allow for effective compensation for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—which is a primary source of imprecision in bioanalytical methods.[4] Non-isotopic internal standards, or structural analogs, may not co-elute or respond to matrix effects in the same way as the analyte, potentially leading to less accurate and precise results.[2][3]

Comparative Performance: this compound vs. Structural Analog IS

While specific experimental data for this compound is not publicly available, this section presents expected performance characteristics based on established principles of bioanalytical method validation. The data in the following tables are representative of what would be expected from a validated LC-MS/MS method for Tolnaftate, comparing the use of this compound with a hypothetical structural analog internal standard.

Table 1: Expected Performance in Human Plasma
ParameterThis compound as ISStructural Analog as ISAcceptance Criteria (FDA/EMA)
Linearity (r²) >0.995>0.99>0.99
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 5%< 10%< 15% (< 20% at LLOQ)
Recovery (%) Consistent (85-95%)Variable (70-100%)Consistent and reproducible
Matrix Effect (% CV) < 5%< 15%Should not compromise accuracy and precision
Table 2: Expected Performance in Human Urine
ParameterThis compound as ISStructural Analog as ISAcceptance Criteria (FDA/EMA)
Linearity (r²) >0.995>0.99>0.99
Accuracy (% Bias) Within ± 7%Within ± 12%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 7%< 12%< 15% (< 20% at LLOQ)
Recovery (%) Consistent (80-90%)Variable (65-95%)Consistent and reproducible
Matrix Effect (% CV) < 8%< 20%Should not compromise accuracy and precision

Experimental Protocols

The following are representative protocols for the quantification of Tolnaftate in human plasma and urine using this compound as an internal standard.

Sample Preparation: Protein Precipitation for Plasma
  • Aliquoting: Transfer 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

Sample Preparation: Dilute-and-Shoot for Urine
  • Aliquoting: Transfer 50 µL of human urine sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Dilution and IS Spiking: Add 450 µL of a solution containing the internal standard, this compound (e.g., 10 ng/mL in 50:50 acetonitrile:water), to each tube.

  • Vortexing and Centrifugation: Vortex the tubes for 30 seconds, followed by centrifugation at 14,000 rpm for 5 minutes to pellet any particulates.

  • Supernatant Transfer: Transfer the supernatant to an autosampler vial or 96-well plate.

  • Injection: Inject a portion of the sample (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Tolnaftate: [M+H]+ → fragment ion (e.g., 308.1 → 144.1)

    • This compound: [M+H]+ → fragment ion (e.g., 315.1 → 151.1)

Visualizing Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the mechanism of action of Tolnaftate.

Bioanalytical_Workflow Bioanalytical Workflow for Tolnaftate Quantification cluster_SampleCollection Sample Collection cluster_SamplePreparation Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Blood Blood Sample Spike Spike with This compound (IS) Blood->Spike Urine Urine Sample Urine->Spike Plasma_Prep Protein Precipitation (Plasma) Spike->Plasma_Prep if plasma Urine_Prep Dilution (Urine) Spike->Urine_Prep if urine Extract Extract & Reconstitute Plasma_Prep->Extract Urine_Prep->Extract LC_Separation LC Separation Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Bioanalytical Workflow for Tolnaftate Quantification.

Tolnaftate_Mechanism Tolnaftate Mechanism of Action Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Epoxidation Ergosterol Ergosterol Lanosterol->Ergosterol ... Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Tolnaftate Tolnaftate Tolnaftate->Squalene_Epoxidase Inhibition

Tolnaftate's Inhibition of Ergosterol Biosynthesis.

Tolnaftate's antifungal activity stems from its inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking this enzyme, Tolnaftate leads to a depletion of ergosterol and an accumulation of squalene, which disrupts the cell membrane's structure and function, ultimately leading to fungal cell death.[5]

Conclusion

For researchers and scientists in drug development, the choice of internal standard is a critical decision that impacts the quality and reliability of pharmacokinetic and toxicokinetic data. The use of a deuterated internal standard such as this compound is strongly recommended for the bioanalysis of Tolnaftate. It provides superior accuracy, precision, and robustness by effectively compensating for matrix effects and other sources of variability inherent in the analysis of complex biological samples. The representative data and protocols provided in this guide underscore the expected advantages of employing this compound, aligning with the stringent requirements of regulatory bodies for bioanalytical method validation.

References

The Justification for Employing Tolnaftate-d7 as a Deuterated Internal Standard in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of robust bioanalytical methods. This guide provides a comprehensive comparison of deuterated internal standards, specifically Tolnaftate-d7, against their non-deuterated counterparts, supported by established principles and experimental considerations.

Mitigating Matrix Effects: The Core Advantage of Deuterated Standards

Biological matrices, such as plasma, urine, and tissue homogenates, are complex environments containing numerous endogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the "matrix effect".[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2]

A deuterated internal standard, like this compound, is chemically identical to the analyte of interest, Tolnaftate, with the only difference being the substitution of seven hydrogen atoms with deuterium atoms.[3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Crucially, because their physicochemical properties are nearly identical, the analyte and the deuterated internal standard co-elute during chromatography and experience the same degree of matrix effects.[4] This co-elution ensures that any signal suppression or enhancement affecting the analyte will also proportionally affect the deuterated internal standard, allowing for accurate correction and reliable quantification.[4]

In contrast, a non-deuterated internal standard, which is a different chemical entity altogether, will have different chromatographic behavior and will not co-elute with the analyte. Consequently, it will experience a different and unpredictable matrix effect, leading to a failure to accurately compensate for the variability in the analyte's signal and compromising the integrity of the data.

Expected Performance Comparison: this compound vs. Non-Deuterated Internal Standard

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (Structural Analog)Justification
Compensation for Matrix Effects ExcellentPoor to ModerateCo-elution and identical physicochemical properties of this compound ensure it experiences the same matrix effects as Tolnaftate. A structural analog will have different retention times and be subject to different matrix effects.[2][4]
Accuracy HighVariableBy effectively normalizing for matrix effects and other sources of variability, this compound leads to more accurate quantification of Tolnaftate.[4] The accuracy with a non-deuterated IS can be compromised by differential matrix effects.
Precision HighLowerThe consistent correction for variability by this compound results in lower coefficients of variation (%CV) and therefore higher precision in the measurements.
Extraction Recovery Compensation ExcellentModerateThis compound will have nearly identical extraction recovery to Tolnaftate from the biological matrix, effectively correcting for any variability in the sample preparation process. A structural analog may have different extraction efficiency.
Chromatographic Behavior Nearly Identical to AnalyteDifferent from AnalyteThe deuterium substitution in this compound results in a negligible difference in retention time compared to Tolnaftate, ensuring co-elution. A structural analog will have a distinct retention time.
Method Robustness HighModerate to LowThe ability of this compound to compensate for a wide range of variables makes the analytical method more robust and less susceptible to minor changes in experimental conditions.

Experimental Protocol: Quantification of Tolnaftate in Human Plasma using LC-MS/MS with this compound

The following is a representative experimental protocol for the quantification of Tolnaftate in human plasma, compiled from established bioanalytical methods. This protocol is intended as a guide and should be fully validated before implementation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma sample, add 300 µL of ice-cold acetonitrile containing this compound (concentration to be optimized, e.g., 50 ng/mL).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1290 Infinity II LC or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Agilent 6495 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Tolnaftate: [M+H]+ → fragment ion (to be determined); this compound: [M+H]+ → fragment ion (to be determined)
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.

Mechanism of Action: Tolnaftate's Inhibition of Ergosterol Biosynthesis

Tolnaftate is a synthetic thiocarbamate antifungal agent. Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting squalene epoxidase, Tolnaftate disrupts the synthesis of ergosterol, leading to an accumulation of squalene and a deficiency of ergosterol in the fungal cell membrane. This disruption increases cell membrane permeability, leading to leakage of cellular contents and ultimately fungal cell death.

Tolnaftate_Pathway cluster_fungal_cell Fungal Cell Squalene Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Tolnaftate Tolnaftate Squalene_Epoxidase Squalene_Epoxidase Tolnaftate->Squalene_Epoxidase Inhibition

Caption: Tolnaftate's mechanism of action in a fungal cell.

Experimental Workflow for Bioanalytical Method Development

The development and validation of a robust bioanalytical method using a deuterated internal standard follows a structured workflow to ensure data quality and reliability.

Bioanalytical_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC-MS/MS Parameter Optimization MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery & Matrix Effect V3->V4 V5 Stability V4->V5 SA1 Sample Processing V5->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: Workflow for bioanalytical method development and validation.

References

Navigating Bioanalytical Assays: A Comparative Guide to Inter-day and Intra-day Variability Using Tolnaftate-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible results. This guide provides a comparative analysis of the expected inter-day and intra-day variability when using Tolnaftate-d7, a deuterated internal standard, versus a non-deuterated alternative, progesterone, in the bioanalysis of Tolnaftate.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The co-elution of the SIL internal standard with the analyte of interest allows for effective compensation for variability in sample preparation, matrix effects, and instrument response. This guide presents representative data for a deuterated internal standard alongside published data for a non-deuterated alternative to illustrate the performance differences.

Performance Comparison: this compound vs. Progesterone

The following table summarizes the expected performance characteristics for this compound as a deuterated internal standard in an LC-MS/MS assay, based on typical validation data for small molecules using such standards. This is compared with published data for an HPLC-UV method for Tolnaftate that utilizes progesterone as an internal standard.

Performance MetricThis compound (Representative Data for a Deuterated IS)Progesterone (Published Data for a Non-Deuterated IS)Regulatory Acceptance Criteria (FDA & EMA)
Intra-day Precision (%RSD) ≤ 5%≤ 3.8%[1]≤ 15% (≤ 20% at LLOQ)[2][3][4][5][6][7][8][9]
Inter-day Precision (%RSD) ≤ 8%≤ 3.4%[1]≤ 15% (≤ 20% at LLOQ)[2][3][4][5][6][7][8][9]
Intra-day Accuracy (%RE) ± 10%Not explicitly reported, but within acceptable limits± 15% (± 20% at LLOQ)[2][3][4][5][6][7][8][9]
Inter-day Accuracy (%RE) ± 10%Not explicitly reported, but within acceptable limits± 15% (± 20% at LLOQ)[2][3][4][5][6][7][8][9]

Note: The data for this compound is representative of the performance of deuterated internal standards in similar bioanalytical assays and is not from a specific study on this compound due to the absence of publicly available data. The data for progesterone is from a published HPLC method for Tolnaftate analysis.

Experimental Protocols

The determination of inter-day and intra-day variability is a critical component of bioanalytical method validation as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6][7][8][9]

Assessment of Intra-day and Inter-day Precision and Accuracy

Objective: To assess the precision and accuracy of the bioanalytical method within a single day and over multiple days.

Procedure:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These concentrations should be within the range of the calibration curve.

  • Intra-day (Within-run) Analysis:

    • Analyze a minimum of five replicates of each QC concentration level in a single analytical run.

    • Calculate the concentration of each replicate using the calibration curve.

    • The precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

    • The accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration (relative error, %RE).

  • Inter-day (Between-run) Analysis:

    • Analyze the QC samples on at least three different days.

    • Calculate the %RSD and %RE for the combined data from all runs.

Acceptance Criteria (as per FDA and EMA guidelines): [2][3][4][5][6][7][8][9]

  • Precision (%RSD): The %RSD should not exceed 15% for all QC levels, except at the Lower Limit of Quantification (LLOQ), where it should not exceed 20%.

  • Accuracy (%RE): The mean concentration should be within ±15% of the nominal value for all QC levels, except at the LLOQ, where it should be within ±20%.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams depict a typical bioanalytical workflow and the logical relationship in selecting an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction Analyte Extraction (e.g., LLE, SPE) IS_Spiking->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Mass_Spectrometry Mass Spectrometric Detection Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Concentration_Calculation Concentration Calculation (Analyte/IS Ratio) Peak_Integration->Concentration_Calculation Internal_Standard_Selection cluster_IS_Types Internal Standard (IS) Types cluster_Considerations Key Selection Criteria Analyte Analyte of Interest (Tolnaftate) SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Analyte->SIL_IS Ideal Choice (Similar Physicochemical Properties) Analog_IS Structural Analog IS (e.g., Progesterone) Analyte->Analog_IS Alternative Choice (Similar but not Identical) Co_elution Co-elution with Analyte SIL_IS->Co_elution No_Interference No Interference with Analyte SIL_IS->No_Interference Stability Stability SIL_IS->Stability Commercial_Availability Commercial Availability SIL_IS->Commercial_Availability Analog_IS->Co_elution Analog_IS->No_Interference Analog_IS->Stability Analog_IS->Commercial_Availability

References

Comparative Analysis of Tolnaftate Quantification: A Guide to Method Selection with and without an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of active pharmaceutical ingredients (APIs) such as Tolnaftate, the choice between using an analytical method with or without an internal standard is a critical decision that can significantly impact the reliability and accuracy of the results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Tolnaftate, examining the theoretical benefits and practical implications of employing an internal standard versus an external standard method.

The use of an internal standard (IS) is a powerful technique to minimize random and systematic errors during analysis, thereby improving the precision of the results.[1] An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a constant amount to all samples, calibration standards, and blanks. By calculating the ratio of the analyte's response to the internal standard's response, variations arising from sample preparation, injection volume inconsistencies, and instrument drift can be effectively compensated.

Conversely, an external standard method relies on a calibration curve generated from a series of standards with known concentrations of the analyte. While simpler in execution, this method's accuracy is highly dependent on the precise and consistent handling of all samples and standards.

This guide will delve into the experimental protocols for both approaches and present a comparative summary of their performance metrics based on published validation data.

Experimental Protocols

Method 1: HPLC Quantification of Tolnaftate without an Internal Standard

This method is based on a validated HPLC assay for the determination of Tolnaftate in human skin samples.[2]

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV detection.

  • Column: C18 column (e.g., 125 x 4 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water.

  • Flow Rate: 0.8 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: 257 nm.[2]

  • Column Temperature: 40°C.[2]

Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Tolnaftate in methanol (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.6–100 µg/mL).[2]

  • Sample Extraction: For formulated products or biological matrices, extract Tolnaftate using a suitable solvent such as methanol, potentially aided by ultrasonication.[2]

  • Analysis: Inject the prepared standards and samples into the HPLC system and record the peak areas.

Data Analysis:

Construct a calibration curve by plotting the peak area of Tolnaftate against the corresponding concentration for the calibration standards. Determine the concentration of Tolnaftate in the samples by interpolating their peak areas from the calibration curve.

Method 2: HPLC Quantification of Tolnaftate with Progesterone as an Internal Standard (Based on USP Recommendations)

The United States Pharmacopeia (USP) recommends an HPLC method for Tolnaftate in certain formulations that utilizes progesterone as an internal standard.[2] While a specific detailed validation report for this exact method was not found in the searched literature, the following protocol is constructed based on the USP mention and general principles of internal standard methodology.

Chromatographic Conditions (Hypothetical, based on typical practice):

  • Instrument: High-Performance Liquid Chromatograph with UV detection.

  • Column: C18 column.

  • Mobile Phase: A mixture of acetonitrile and water.[2]

  • Flow Rate: Approximately 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm (a common wavelength for both compounds).

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of Progesterone in the mobile phase at a known concentration.

  • Standard Stock Solution: Prepare a stock solution of Tolnaftate in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards containing a constant concentration of Progesterone and varying concentrations of Tolnaftate.

  • Sample Preparation: To a known amount of the sample, add a precise volume of the Progesterone internal standard stock solution before proceeding with the extraction or dilution steps.

  • Analysis: Inject the prepared standards and samples into the HPLC system and record the peak areas for both Tolnaftate and Progesterone.

Data Analysis:

Calculate the response factor (RF) for Tolnaftate relative to the Progesterone internal standard using the calibration standards. The concentration of Tolnaftate in the samples is then determined using the ratio of the peak areas of Tolnaftate and Progesterone.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods based on published validation data for a method without an internal standard and the theoretical advantages conferred by using an internal standard.

Parameter Method without Internal Standard (External Standard) Method with Internal Standard (Progesterone) Rationale for Difference
Accuracy Within-day recovery: 98.2–104.2%Between-day recovery: 98.7–101.4%[2]Expected to be high and potentially more consistent across different batches and analysts.The internal standard corrects for procedural errors and variations in sample matrix effects, leading to improved accuracy.
Precision Within-day and between-day imprecision: ≤ 3.8% (RSD)[2]Expected to be higher (lower %RSD).The use of peak area ratios minimizes the impact of injection volume variability and other random errors, thus improving precision.[1]
Linearity Linear range: 0.6–100 µg/mL[2]Expected to have a similar or wider linear range.Linearity is a function of the detector response and is not inherently different, but the internal standard can help maintain linearity over a broader range by compensating for detector fluctuations.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Dependent on instrument sensitivity and sample matrix.Similar to the external standard method, but potentially more robust at lower concentrations due to improved precision.The fundamental sensitivity is determined by the detector, but the ability to reliably quantify at low levels is enhanced by the internal standard.
Robustness Susceptible to variations in sample preparation, injection volume, and instrument conditions.More robust against minor variations in experimental conditions.The ratiometric measurement inherently compensates for many common sources of analytical variability.
Complexity & Cost Simpler to prepare standards and analyze data. Lower cost due to fewer reagents.Requires an additional, pure internal standard. More complex data analysis (calculation of response factors and ratios).The addition of an internal standard adds a step to the workflow and requires the purchase and maintenance of an additional reference standard.

Visualizing the Workflow

To further elucidate the practical differences between these two analytical approaches, the following diagrams illustrate the experimental workflows.

without_IS cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Tolnaftate Standard Solutions HPLC Inject into HPLC Standard->HPLC Sample Prepare Sample Solution (e.g., Extraction) Sample->HPLC Detect UV Detection (257 nm) HPLC->Detect CalCurve Generate Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Quantify Quantify Tolnaftate in Sample CalCurve->Quantify

Caption: Workflow for Tolnaftate analysis without an internal standard.

with_IS cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Tolnaftate Standards with constant [IS] HPLC Inject into HPLC Standard->HPLC Sample Add constant [IS] to Sample Sample->HPLC IS Progesterone (IS) Stock Solution IS->Standard IS->Sample Detect UV Detection HPLC->Detect RatioCurve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) Detect->RatioCurve Quantify Quantify Tolnaftate in Sample RatioCurve->Quantify

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolnaftate-d7
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tolnaftate-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.